3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol
Overview
Description
“3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol” is a compound that belongs to the class of 1,2,4-triazoles . These compounds are known for their wide spectrum of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . They are also known as important building blocks for the construction of bioactive triazole-fused heterocycles .
Synthesis Analysis
Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .
Molecular Structure Analysis
Due to annular prototropic tautomerism, the prepared 5(3)-amino-1,2,4-triazoles may exist in three forms: 5-amino-1H-1,2,4-triazoles 5, 3-amino-1H-1,2,4-triazoles 5′, and 5-amino-4H-1,2,4-triazoles 5′′ . This tautomeric equilibria in the prepared triazoles was analyzed using NMR spectroscopy .
Scientific Research Applications
Application: Anticancer Agents
Summary:
Researchers have explored the potential of 3-(5-amino-4H-1,2,4-triazol-3-yl)propan-1-ol derivatives as anticancer agents. These compounds can be synthesized and evaluated for their cytotoxicity against cancer cell lines.
Experimental Procedures:
Synthesis
The compound can be synthesized using complementary pathways. One approach involves reacting N-guanidinosuccinimide with various amines under microwave irradiation. Another pathway starts with N-arylsuccinimides , followed by reaction with aminoguanidine hydrochloride . The choice of pathway depends on the amine nucleophilicity .
Results:
Future Directions
The ongoing demand for new efficient methods of synthesis of 3(5)-amino-1,2,4-triazoles, including “3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol”, indicates that there is a lot of potential for future research in this area . The development of more efficient, selective, and environmentally friendly synthetic methods could be a key area of focus .
properties
IUPAC Name |
3-(3-amino-1H-1,2,4-triazol-5-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O/c6-5-7-4(8-9-5)2-1-3-10/h10H,1-3H2,(H3,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYHSFGSMIVOPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NC(=NN1)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366139 | |
Record name | 3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol | |
CAS RN |
18595-97-6 | |
Record name | 3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(5-amino-4H-1,2,4-triazol-3-yl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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